2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated

Catalog No.
S1892386
CAS No.
9003-18-3
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenenitrile, polymer with 1,3-butadiene, hydr...

CAS Number

9003-18-3

Product Name

2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated

IUPAC Name

buta-1,3-diene;prop-2-enenitrile

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2

InChI Key

NTXGQCSETZTARF-UHFFFAOYSA-N

SMILES

C=CC=C.C=CC#N

Canonical SMILES

C=CC=C.C=CC#N

Material Properties and Potential Applications:

HNBR, also known as Hydrogenated Nitrile Butadiene Rubber, is a synthetic elastomer studied for its unique properties that hold promise for various scientific research applications. Its key characteristics include:

  • Excellent resistance to heat, oil, and chemicals

    HNBR exhibits superior performance compared to other elastomers when exposed to elevated temperatures, oils, and harsh chemicals []. This makes it a valuable material for research involving extreme environments or harsh chemical interactions.

  • High tensile strength and abrasion resistance

    Studies have shown that HNBR possesses exceptional strength and resistance to wear and tear []. This property is crucial for research applications requiring durable components that can withstand significant mechanical stress.

  • Low compression set

    HNBR demonstrates minimal deformation after prolonged compression []. This characteristic is advantageous in research settings where components need to maintain their shape under constant pressure.

The combination of these properties makes HNBR a potential candidate for various scientific research areas, including:

  • Development of high-performance seals and gaskets

    HNBR's resistance to heat, oil, and chemicals makes it suitable for research on seals and gaskets used in demanding environments, such as high-performance engines or oil exploration equipment [].

  • Microfluidic devices for harsh chemical environments

    The microfluidics field explores miniaturized channels for manipulating fluids. HNBR's properties could be beneficial in developing microfluidic devices capable of handling harsh chemicals without degradation [].

  • Durable components for tribology research

    Tribology studies friction, wear, and lubrication. HNBR's excellent abrasion resistance makes it a potential material for research on tribological components exposed to harsh operating conditions [].

Current Research Trends:

While HNBR possesses promising qualities for scientific research, current research trends focus on:

  • Modification for enhanced performance

    Researchers are exploring methods to further improve HNBR's properties by incorporating specific fillers or nanomaterials to tailor it for specific research applications [].

  • Compatibility with emerging technologies

    Studies are investigating the compatibility of HNBR with new technologies, such as additive manufacturing, to explore its potential in 3D-printed components for research purposes [].

2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated, more commonly known as Hydrogenated Nitrile Butadiene Rubber (HNBR), is a synthetic elastomer []. It is derived from the polymerization of acrylonitrile (2-propenenitrile) and 1,3-butadiene, followed by hydrogenation to saturate the double bonds in the polymer backbone []. HNBR is significant in scientific research due to its unique combination of properties that make it valuable for various applications, particularly in demanding environments [, ].


Molecular Structure Analysis

HNBR is a copolymer, meaning it consists of repeating units derived from both acrylonitrile and 1,3-butadiene. The exact structure can vary depending on the ratio of the monomers used during polymerization. However, a key feature is the presence of both saturated (single) and unsaturated (double) carbon-carbon bonds in the backbone. The nitrile group (C≡N) from acrylonitrile is also incorporated into the polymer chain [].

This combination of saturated and unsaturated bonds contributes to HNBR's properties. The saturated bonds provide good chemical resistance and stability, while the unsaturated bonds allow for crosslinking, which enhances mechanical strength []. The nitrile group further improves oil resistance [].


Chemical Reactions Analysis

Synthesis:

The synthesis of HNBR involves two main steps:

  • Copolymerization

    Acrylonitrile and 1,3-butadiene are polymerized using free radical or cationic initiators. This reaction creates a copolymer with alternating units of acrylonitrile and butadiene [].

  • Hydrogenation

    The double bonds in the butadiene units of the copolymer are saturated with hydrogen using a catalyst such as palladium or nickel. This process improves the material's stability and resistance to degradation [].

n CH2=CH-CH=CH2 (1,3-butadiene) + m CH2=CH-CN (acrylonitrile) --> [CH2-CH=CH-CH2 - CH2-CH-CN]n,m (copolymer)[CH2-CH=CH-CH2 - CH2-CH-CN]n,m + H2 (catalyst) --> [CH2-CH2-CH2-CH2 - CH2-CH2-CN]n,m (HNBR)

Other Relevant Reactions:

HNBR can undergo various chemical reactions depending on the application. These include:

  • Crosslinking: HNBR can be crosslinked with specific curatives to improve its mechanical properties and resistance to solvents [].
  • Degradation: Under extreme conditions like high temperatures or exposure to strong chemicals, HNBR can degrade through chain scission or crosslinking reactions, leading to loss of performance [].

Physical And Chemical Properties Analysis

  • Appearance: Light yellow to brown solid [].
  • Melting Point: Not applicable due to its polymeric nature.
  • Glass Transition Temperature (Tg): -40 to -10 °C [].
  • Density: 0.85 - 0.95 g/cm³ [].
  • Solubility: Insoluble in water, soluble in aromatic hydrocarbons and some chlorinated solvents [].
  • Chemical Resistance: Excellent resistance to oils, greases, fuels, and many chemicals [].
  • Thermal Stability: Good heat resistance up to 150-160 °C [].

Mechanism of Action (Not Applicable)

HNBR does not have a specific biological mechanism of action as it is a synthetic material.

  • Dust: Inhalation of HNBR dust may cause irritation to the respiratory tract [].
  • Decomposition Products: Thermal decomposition of HNBR can generate toxic fumes, including hydrogen cyanide and oxides of nitrogen [].

Physical Description

DryPowde

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 241 of 249 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

68683-29-4
68891-46-3
68891-47-4
88254-10-8
9003-18-3

Use Classification

Cosmetics -> Film forming; Viscosity controlling

General Manufacturing Information

Transportation equipment manufacturing
2-Propenenitrile, polymer with 1,3-butadiene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated: ACTIVE
2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester: INACTIVE
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.

Dates

Modify: 2023-08-16

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